2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine
Overview
Description
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine (CEIPAT) is a heterocyclic compound belonging to the triazine family. It is an important intermediate in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. CEIPAT has been extensively studied due to its wide range of applications and its potential as a synthetic precursor.
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazines, including the specified compound, play a significant role in medicinal chemistry due to their presence in a wide range of heterocyclic compounds. Their biological activities have been extensively explored, showing promise as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus is considered a core moiety for future drug development, highlighting its vast potential in pharmacology (Verma, Sinha, & Bansal, 2019).
Antitumor Activities and Derivatives
Research on 1,2,3-triazines and their benzo- and heterofused derivatives has demonstrated a broad spectrum of antitumor activities. These compounds, due to their efficacy and simple synthesis, hold great potential as scaffolds for developing antitumor compounds (Cascioferro et al., 2017).
Eco-friendly Synthesis and Environmental Applications
The eco-friendly synthesis of 1,2,4-triazine derivatives has been explored, indicating the environmental significance of triazines. This research reflects the ongoing interest in triazines within the scientific community, especially regarding their synthesis and applications in addressing environmental concerns (Rani & Kumari, 2020).
Mesogens and Liquid Crystal Applications
Triazine-based mesogens, particularly those incorporating the 1,3,5-triazine core, have been investigated for their potential in organo-electronic applications. The structural modifications and resulting properties of these mesogens underscore their relevance in the development of liquid crystal displays and other technologies (Devadiga & Ahipa, 2019).
Triazine Analogs in Anticancer Research
The exploration of 1,3,5-triazine analogs for anticancer drug development highlights the compound's significance in creating novel therapeutic agents. These analogs have shown potent activities against various cancer cell lines, indicating their potential as clinical candidates for future anticancer formulations (Kumar et al., 2019).
properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-DETAZLGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583908 | |
Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
287476-17-9 | |
Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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